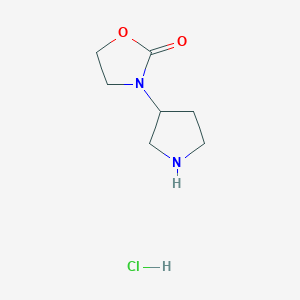

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride

説明

“3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride” is a chemical compound with the molecular formula C7H13ClN2O2 . It has a molecular weight of 192.64 and is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature .科学的研究の応用

Asymmetric Synthesis and Natural Product Derivatives

- The oxazolidinone group has been exploited as a useful protecting group in ring-closing metathesis (RCM) reactions and as a stereo- and regio-directing group in key synthetic steps. This approach has facilitated the asymmetric synthesis of natural product derivatives like (-)-7-epiaustraline and (+)-1,7-diepiaustraline, showcasing the versatility of oxazolidinone derivatives in complex molecule construction (Tang & Pyne, 2003).

Antimicrobial Applications

- Oxazolidinone derivatives, including those structurally related to 3-(Pyrrolidin-3-yl)oxazolidin-2-one, have shown promising activity against various Gram-positive bacteria. This includes the evaluation of novel prodrugs like DA-7218 for the treatment of actinomycetoma caused by Nocardia brasiliensis, indicating the potential of oxazolidinone derivatives in developing new antimicrobial therapies (Espinoza-González et al., 2008).

Enzyme Inhibition for Therapeutic Applications

- Studies on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have revealed their potential as selective and reversible inhibitors of monoamine oxidase type A (MAO-A), a target for antidepressant drugs. This highlights the therapeutic relevance of oxazolidinone derivatives in designing new treatments for depression and other neurological disorders (Mai et al., 2002).

Material Science and Catalysis

- The structural and conformational analyses of 3-(Pyrrolidin-3-yl)oxazolidin-2-one derivatives have provided insights into their interactions with biological targets, such as neuronal acetylcholine receptors. This understanding aids in the development of materials and compounds with specific biological activities (Meneghetti et al., 2007).

Synthetic Chemistry

- The application of oxazolidinone derivatives in synthetic chemistry is broad, including their use in stereoselective synthesis of complex molecules. For instance, they have been employed in double 1,3-dipolar cycloadditions to generate polycyclic pyrrolidines, showcasing the utility of oxazolidinone derivatives in creating structurally diverse compounds (Zhang et al., 2019).

Safety and Hazards

生化学分析

Biochemical Properties

3-(Pyrrolidin-3-yl)oxazolidin-2-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the experimental conditions. Additionally, this compound can bind to proteins such as albumin, affecting its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites such as glucose and lactate .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain kinases, resulting in the downregulation of signaling pathways that control cell growth and differentiation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression that persist even after the compound is removed from the experimental system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to various intermediates, which can further interact with other enzymes and cofactors. The metabolism of this compound can affect metabolic flux and the levels of key metabolites, such as amino acids and nucleotides, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, such as organic cation transporters, and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interaction with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its ability to interact with specific biomolecules and exert its effects on cellular processes .

特性

IUPAC Name |

3-pyrrolidin-3-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c10-7-9(3-4-11-7)6-1-2-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHPYYBVZFCUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

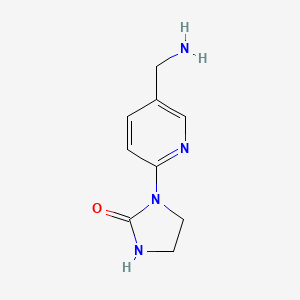

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-5-(6-(pyridin-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473098.png)

![2-Benzyl-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473099.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid](/img/structure/B1473100.png)

![2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473101.png)

![2-Benzyl-5-(pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473102.png)

![Tert-butyl (2-(thiazolo[5,4-b]pyridin-2-ylamino)ethyl)carbamate](/img/structure/B1473112.png)